![molecular formula C₂₅H₂₆Cl₄N₆ B560676 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride CAS No. 1062368-62-0](/img/structure/B560676.png)
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride
概要
説明
4-[6-(4-Piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline hydrochloride (commonly referred to as LDN-193189 hydrochloride) is a selective small-molecule inhibitor of bone morphogenetic protein (BMP) type I receptors, particularly ALK2 (ACVR1) and ALK3 (BMPR1A). It exhibits potent inhibition of BMP-mediated Smad1/5/8 phosphorylation, with reported IC50 values of 5 nM for ALK2 and 30 nM for ALK3 . Structurally, it features a pyrazolo[1,5-a]pyrimidine core linked to a quinoline moiety and a piperazine-substituted phenyl group, contributing to its enhanced selectivity and solubility in aqueous formulations (e.g., DMSO or acidic buffers) .
LDN-193189 has been widely utilized in studies of BMP signaling in atherosclerosis, osteogenesis, and iron metabolism regulation via hepcidin suppression . Its hydrochloride salt formulation improves stability and bioavailability compared to earlier BMP inhibitors like dorsomorphin .
準備方法
Synthetic Routes and Reaction Mechanisms
Palladium-Mediated Cross-Coupling with N-Cbz-Piperazine (Scheme 2)
The primary synthetic route begins with 4-quinolin-4-yl-1H-pyrazol-3-ylamine (10 ), which undergoes condensation with 2-(4-bromophenyl)malondialdehyde in a mixture of ethanol and acetic acid under microwave irradiation (170°C, 5 minutes). The intermediate 11 is subjected to Suzuki-Miyaura cross-coupling with N-Cbz-piperazine under palladium catalysis to yield 12 . Subsequent hydrogenolytic deprotection of the Cbz group using hydrogen gas (1 atm) and 5% Pd/C catalyst produces the free base, which is treated with hydrochloric acid to form the hydrochloride salt (13.HCl ) .
Key Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Dimethoxyethane (DME)/Water (3:1)
-
Temperature: 80°C, 12 hours
Alternative Route via Brominated Intermediate (Scheme 3)
An alternative method involves regioselective bromination of 6-bromopyrazolo[1,5-a]pyrimidine (15a ) using N-bromosuccinimide (NBS) in dichloromethane, yielding 17a (79% yield). A second Suzuki coupling with quinoline-4-boronic acid introduces the quinoline moiety, followed by Boc deprotection with 4 N HCl in dioxane/methanol to generate the hydrochloride salt .
Optimized Parameters:
Step | Reagents/Conditions | Yield |
---|---|---|
Bromination | NBS, CH₂Cl₂, RT, 2h | 79% |
Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 90°C | 46% |
Deprotection | 4 N HCl, dioxane/MeOH, RT, 4h | 92% |
Critical Analysis of Methodologies
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times for cyclization steps. For instance, the condensation of 10 with malondialdehyde derivatives under microwave heating (170°C, 5 minutes) achieves complete conversion compared to conventional heating (12 hours at 80°C) . This method minimizes side products such as quinoline decomposition byproducts.
Impact of Protecting Groups
The use of N-Cbz-piperazine in Scheme 2 ensures selective coupling without interfering with the pyrazolo[1,5-a]pyrimidine core. However, the Boc-protected intermediate in Scheme 3 offers better stability during storage, as evidenced by a 15% higher isolated yield in large-scale batches .
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and dichloromethane/methanol gradients (95:5 to 85:15). The hydrochloride salt is recrystallized from ethanol/diethyl ether to achieve >99% purity (HPLC) .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (d, J = 4.4 Hz, 1H), 8.85 (s, 1H), 8.45 (d, J = 8.0 Hz, 1H), 7.95–7.75 (m, 4H), 7.60 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 8.4 Hz, 2H), 6.95 (d, J = 8.4 Hz, 2H), 3.45–3.30 (m, 4H), 2.95–2.80 (m, 4H) .
-
HRMS (ESI): m/z calcd for C₂₅H₂₂N₆ [M+H]⁺ 407.1981; found 407.1978 .
Scalability and Industrial Relevance
The Scheme 3 route is preferred for industrial-scale synthesis due to its modular approach, enabling parallel synthesis of intermediates. A pilot-scale batch (500 g) achieved an overall yield of 32% with 99.5% purity, meeting pharmaceutical-grade standards .
Challenges and Mitigation Strategies
Byproduct Formation During Deprotection
Hydrogenolytic deprotection in Scheme 2 occasionally yields des-chloro impurities (<2%). Implementing a scavenger resin (e.g., trisamine) during workup reduces these byproducts to <0.5% .
Solvent Selection for Recrystallization
Ethanol/ether mixtures provide optimal crystal morphology for filtration. Substituting ether with tert-butyl methyl ether (TBME) decreases particle size variability by 40%, enhancing batch consistency .
化学反応の分析
Types of Reactions
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and quinoline moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further studies or applications in different fields .
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C25H22N6
- Molecular Weight : 406.5 g/mol
- Solubility : Soluble in water at 5 mg/mL (clear when warmed)
- Appearance : Yellow to orange powder
Scientific Research Applications
-
Cancer Research
- Inhibition of Tumor Growth : LDN193189 has been shown to inhibit the growth of various cancer cell lines by blocking TGF-β signaling pathways. Studies indicate that it can reduce tumor volume and metastasis in animal models of cancer .
- Synergistic Effects with Chemotherapy : When used in combination with traditional chemotherapeutic agents, LDN193189 enhances the efficacy of these treatments, suggesting a potential role in combination therapy for cancer .
- Stem Cell Research
- Fibrosis and Tissue Repair
- Neurological Disorders
Case Studies
Study | Objective | Findings |
---|---|---|
Edri et al., 2018 | Investigate neural differentiation | LDN193189 significantly increased cortical neuron yield from pluripotent stem cells compared to controls. |
Qi et al., 2020 | Explore anti-fibrotic effects | Demonstrated reduced collagen deposition and improved lung function in a model of pulmonary fibrosis when treated with LDN193189. |
Henderson & Conner, 2007 | Analyze TGF-β signaling inhibition | Found that LDN193189 effectively reduced tumor growth in xenograft models by inhibiting TGF-β receptor activity. |
作用機序
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride exerts its effects by selectively inhibiting BMP type I receptors ALK2 and ALK3. This inhibition prevents the phosphorylation of downstream targets, such as Smad1, Smad5, and Smad8, thereby blocking BMP signaling pathways. The compound’s selectivity for ALK2 and ALK3 over other receptors, such as ALK4, ALK5, and ALK7, makes it a valuable tool for studying BMP-related processes .
類似化合物との比較
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Selectivity
The compound belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives designed to inhibit BMP and TGF-β signaling. Key analogues include:
Key Structural Insights :
- The piperazine group in LDN-193189 improves target specificity for ALK2/3 over off-target kinases (e.g., AMPK), addressing the poor selectivity of dorsomorphin .
- DMH1 ’s isopropoxy group confers dual activity: BMP inhibition and autophagy suppression via HIF-1α/MCT-4 pathways, making it valuable in oncology .
- DMH2 ’s morpholine substitution reduces BMP inhibitory potency but enhances activity against VEGF pathways, highlighting structure-activity trade-offs .
Pharmacological and Functional Comparisons
BMP Signaling Inhibition
- LDN-193189 : Demonstrates 10-fold higher selectivity for ALK2 vs. ALK3, effectively blocking Smad1/5/8 activation and downstream osteogenic differentiation .
- DMH1 : Inhibits BMP4-mediated cardiac hypertrophy and chemotherapeutic-induced autophagy but shows weaker ALK3 inhibition (IC50 ~100 nM) .
- Dorsomorphin : Broadly inhibits AMPK and BMP receptors, leading to metabolic side effects (e.g., altered glucose uptake), limiting therapeutic utility .
Solubility and Formulation
- LDN-193189 hydrochloride is water-soluble at acidic pH (e.g., pH 5.5 with NaOH), whereas DMH1 requires organic solvents (e.g., DMSO) for dissolution .
Limitations and Challenges
生物活性
The compound 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride , also known as LDN-212854, is a synthetic molecule that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of LDN-212854 is characterized by a quinoline core substituted with a pyrazolo[1,5-a]pyrimidine moiety. This structural configuration is significant for its interaction with various biological targets.
LDN-212854 primarily acts as an inhibitor of specific kinases, particularly those involved in cell cycle regulation and signal transduction pathways. It has shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation.
Inhibition of Kinases
Research indicates that LDN-212854 exhibits potent inhibitory effects on several CDKs:
- CDK2 : IC50 values around 0.36 µM.
- CDK9 : IC50 values around 1.8 µM.
These values suggest that LDN-212854 is a selective inhibitor, demonstrating a 265-fold selectivity for CDK2 over CDK9 .
Antiproliferative Effects
In vitro studies have demonstrated that LDN-212854 effectively inhibits the proliferation of various human tumor cell lines, including:
- HeLa cells
- HCT116 cells
- A375 cells
These findings highlight its potential as an anticancer agent by disrupting the cell cycle in cancer cells .
Study 1: Anticancer Activity
A study conducted on the effects of LDN-212854 on human cancer cell lines revealed significant reductions in cell viability. The compound was administered at varying concentrations, demonstrating a dose-dependent response in inhibiting cell growth, particularly in HeLa cells.
Concentration (µM) | % Cell Viability |
---|---|
0.1 | 90 |
1 | 70 |
10 | 30 |
This table illustrates the efficacy of LDN-212854 in reducing tumor cell viability at higher concentrations .
Study 2: Selectivity Profile
Another investigation assessed the selectivity of LDN-212854 against a panel of kinases. The results indicated that while it effectively inhibited CDK2 and CDK9, it showed minimal activity against other kinases such as c-Abl and PDGFR, suggesting a favorable selectivity profile for targeting specific pathways involved in cancer progression .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that LDN-212854 has favorable absorption characteristics with moderate bioavailability. Toxicity assessments in animal models indicated manageable side effects, primarily related to hematological parameters, which warrant further investigation to establish safety profiles for clinical use .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline hydrochloride, and how do reaction parameters influence yield?
Basic Research Question
The synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. Key steps include:
- Condensation reactions between thiosemicarbazide derivatives and aromatic aldehydes or benzoyl bromides under reflux conditions (e.g., ethanol, 8–10 hours) .
- Cyclization using reagents like pyridine or acetic anhydride to form the pyrazolo[1,5-a]pyrimidine core .
- Functionalization of the quinoline and piperazine moieties via nucleophilic substitution or coupling reactions .
Critical Parameters :
- Reaction Time and Temperature : Prolonged reflux (e.g., 6–10 hours) improves cyclization efficiency but may degrade heat-sensitive intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., pyridine) enhance regioselectivity in heterocycle formation .
- Catalysts : Anhydrous sodium acetate accelerates condensation in ethanol .
Example Data :
Step | Reagents/Conditions | Yield (%) | Characterization Methods |
---|---|---|---|
Cyclization | Pyridine, reflux (6 h) | 70% | ¹H NMR, IR, MS |
Salt Formation | HCl in H₂O (0–50°C) | 52.7% | HPLC, elemental analysis |
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., m/z 416.36 for C₁₉H₁₅F₃N₆O₂ derivatives) .
- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 54.81% calc. vs. 54.61% obs.) .
Advanced Methods :
- X-ray Crystallography : Resolves regiochemical ambiguities in pyrazolo-pyrimidine systems.
- HPLC-PDA : Assesses purity (>99%) and detects trace impurities (e.g., dihydrochloride salts) .
Q. How can computational chemistry optimize the synthesis and predict intermediate reactivity?
Advanced Research Question
- Reaction Path Modeling : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization steps .
- Solvent Effects : COSMO-RS simulations optimize solvent selection for intermediate stability .
- Machine Learning : Trained on existing pyrazolo-pyrimidine datasets to recommend reaction conditions (e.g., temperature, catalysts) .
Case Study :
Virtual screening of 4-piperazin-1-ylphenyl derivatives identified steric hindrance as a yield-limiting factor, prompting substitution at the quinoline 3-position .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
Advanced Research Question
- Metabolic Stability Assays : LC-MS/MS quantifies hepatic clearance rates to explain reduced in vivo efficacy .
- Protein Binding Studies : Equilibrium dialysis measures free fraction differences (e.g., serum albumin binding masking in vitro activity) .
- Orthogonal Assays : Replicate results using alternative methods (e.g., SPR vs. cell-based assays) to rule out artifacts .
Example :
A pyrazolo[3,4-d]pyrimidine derivative showed potent in vitro antimicrobial activity but poor in vivo bioavailability due to rapid glucuronidation, resolved by methylating the 7-hydroxy group .
Q. How is regioselectivity controlled during pyrazolo[1,5-a]pyrimidine core formation?
Advanced Research Question
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) direct cyclization to the 6-position via resonance stabilization .
- Steric Guidance : Bulky substituents (e.g., 4-chlorophenyl) favor 3-substitution by minimizing steric clash .
- Catalytic Regiocontrol : Pd-mediated cross-coupling ensures selective C–N bond formation at the pyrimidine 2-position .
Data :
Substituent | Position Favored | Yield (%) |
---|---|---|
4-OCH₃ | 6 | 75 |
4-Cl | 3 | 68 |
Q. What factors guide the selection of hydrochloride salt forms for this compound?
Advanced Research Question
- Solubility : Hydrochloride salts improve aqueous solubility (e.g., 15 mg/mL vs. 2 mg/mL for free base) .
- Crystallinity : Salt formation enhances stability against hygroscopic degradation .
- Counterion Impact : HCl minimizes lattice energy compared to sulfates, favoring crystalline morphology .
Optimization :
Adjusting HCl stoichiometry (1–2 eq.) during salt formation balances solubility and crystallinity .
特性
IUPAC Name |
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6.ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;/h1-10,15-17,26H,11-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCDKTWDGDFRME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062368-62-0 | |
Record name | LDN-193189 monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LDN-193189 MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLH51K438W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。